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Compound of Interest

Compound Name: Tandutinib hydrochloride

Cat. No.: B10818818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antineoplastic activity of

Tandutinib hydrochloride (formerly MLN518), a potent and selective small-molecule inhibitor

of Class III receptor tyrosine kinases. This document details its mechanism of action, preclinical

efficacy, and clinical trial outcomes, offering valuable insights for researchers and professionals

in oncology drug development.

Mechanism of Action
Tandutinib hydrochloride is a piperazinyl quinazoline derivative that exerts its antineoplastic

effects by targeting key signaling pathways involved in cancer cell proliferation and survival.[1]

It is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth

factor receptor (PDGFR).[1][2]

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in

approximately 25-30% of adult patients with acute myeloid leukemia (AML) and are associated

with a poor prognosis.[2] These mutations lead to constitutive activation of the FLT3 receptor,

promoting uncontrolled cell growth and survival. Tandutinib inhibits the autophosphorylation of

both wild-type and mutated FLT3, thereby blocking downstream signaling cascades.[2]

The primary signaling pathways inhibited by Tandutinib include the STAT5, PI3K/AKT, and

RAF/MEK/ERK pathways.[3][4] By disrupting these pathways, Tandutinib induces cell cycle

arrest and apoptosis in cancer cells harboring activating mutations in its target kinases.
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Tandutinib's Mechanism of Action
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Caption: Tandutinib inhibits FLT3, blocking downstream signaling.

Preclinical Activity
Tandutinib has demonstrated significant antineoplastic activity in a variety of preclinical models,

both in vitro and in vivo.

In Vitro Potency
The inhibitory activity of Tandutinib against its target kinases and various cancer cell lines has

been quantified through IC50 (half-maximal inhibitory concentration) values.
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Target IC50 (nM) Cell Line IC50 (nM) Reference(s)

FLT3 220 Molm-13 10 [5]

c-Kit 170 Molm-14 10 [5]

PDGFR 200
Ba/F3 (FLT3-

ITD)
10-30 [5]

FLT3

(autophosphoryla

tion)

10-100 [4]

Table 1: In Vitro Inhibitory Activity of Tandutinib Hydrochloride.

In Vivo Efficacy
In vivo studies in murine models have further established the antineoplastic potential of

Tandutinib. Oral administration of Tandutinib has been shown to significantly increase the

survival of mice bearing tumors with FLT3-ITD mutations.[5]

Animal Model Dosing Regimen Outcome Reference(s)

Nude mice with

Ba/F3-FLT3-ITD

leukemia xenografts

60 mg/kg, twice daily,

oral gavage

Significantly increased

survival
[5]

Murine bone marrow

transplantation model
Not specified

Significant reduction

in mortality
[5]

Table 2: In Vivo Efficacy of Tandutinib Hydrochloride.

Clinical Trials
Tandutinib has been evaluated in several clinical trials for various hematological malignancies

and solid tumors.
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Acute Myeloid Leukemia (AML) and Myelodysplastic
Syndrome (MDS)
A Phase 1 clinical trial in 40 patients with AML or high-risk MDS established a maximum

tolerated dose (MTD) of 525 mg twice daily.[6] The principal dose-limiting toxicity was

reversible generalized muscular weakness and fatigue.[6] In this study, two out of five

evaluable patients with FLT3-ITD mutations showed evidence of antileukemic activity, with

decreases in peripheral and bone marrow blasts.[6]

Glioblastoma
A Phase 2 trial investigated Tandutinib in combination with bevacizumab in 41 patients with

recurrent glioblastoma.[7][8] The combination therapy resulted in a median overall survival of

11.0 months and a median progression-free survival of 4.1 months.[7][8] However, the

combination was associated with significant toxicities, including hypertension, muscle

weakness, lymphopenia, and hypophosphatemia.[7][8] Another study involving feasibility,

phase I, and phase II trials for recurrent glioblastoma showed that while tandutinib was well-

distributed in the brain, the phase II study was closed due to lack of efficacy.[9]

Indication Phase Treatment Key Outcomes Reference(s)

AML/MDS 1

Tandutinib

monotherapy

(50-700 mg bid)

MTD: 525 mg

bid. Antileukemic

activity in 2/5

evaluable FLT3-

ITD+ patients.

[6][10]

Recurrent

Glioblastoma
2

Tandutinib (500

mg bid) +

Bevacizumab

Median OS: 11.0

months; Median

PFS: 4.1 months.

Significant

toxicities

observed.

[7][8]

Recurrent

Glioblastoma
Feasibility, 1, 2

Tandutinib

monotherapy

(500-700 mg bid)

MTD: 600 mg

bid. Phase II

closed due to

lack of efficacy.

[9]
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Table 3: Summary of Key Clinical Trials of Tandutinib Hydrochloride.

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

preclinical evaluation of Tandutinib.

Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Tandutinib on the viability of

leukemia cell lines.

MTT Cell Viability Assay Workflow

Start

1. Seed leukemia cells
in 96-well plates

2. Add varying concentrations
of Tandutinib

3. Incubate for 24-72 hours

4. Add MTT reagent to each well

5. Incubate for 2-4 hours

6. Add solubilization solvent
(e.g., DMSO)

7. Measure absorbance at 570 nm

End

Click to download full resolution via product page

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:
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Cell Seeding: Seed leukemia cells (e.g., Molm-13, Molm-14) in a 96-well plate at a density of

1 x 10^4 to 1 x 10^5 cells/well in 100 µL of appropriate culture medium.[11]

Compound Addition: Prepare serial dilutions of Tandutinib hydrochloride in culture medium

and add to the wells. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution (5 mg/mL in PBS) to each well.[12]

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of

formazan crystals.[12]

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS

in 50% dimethylformamide) to each well to dissolve the formazan crystals.[12]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The absorbance is directly proportional to the number of viable cells.

Western Blotting for FLT3 Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of Tandutinib on FLT3

autophosphorylation in leukemia cells.

Cell Treatment and Lysis:

Treat leukemia cells with Tandutinib at various concentrations for a specified time.

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing

protease and phosphatase inhibitors.

Protein Quantification:

Determine the protein concentration of the cell lysates using a standard protein assay

(e.g., BCA assay).

SDS-PAGE and Transfer:
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Separate equal amounts of protein from each sample by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Immunoblotting:

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for

1 hour at room temperature.

Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3)

overnight at 4°C.

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.

Detection:

Wash the membrane again with TBST.

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system

and visualize by autoradiography or a digital imaging system.

Total FLT3 Control:

Strip the membrane and re-probe with an antibody against total FLT3 to ensure equal

protein loading.

In Vivo AML Xenograft Model
This protocol provides a general framework for establishing and utilizing a patient-derived or

cell line-derived AML xenograft model in immunodeficient mice.[1][13][14][15][16]
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AML Xenograft Model Workflow

Start

1. Prepare viable AML cells
(patient-derived or cell line)

2. Inject cells intravenously
into immunodeficient mice (e.g., NSG)

3. Monitor engraftment
(e.g., flow cytometry of peripheral blood)

4. Initiate Tandutinib treatment
(oral gavage)

5. Monitor tumor burden and
animal health

6. Endpoint analysis
(e.g., survival, tumor weight, histology)

End

Click to download full resolution via product page

Caption: Workflow for an in vivo AML xenograft study.

Protocol:

Animal Model: Utilize severely immunodeficient mice, such as NOD/SCID gamma (NSG)

mice, to facilitate engraftment of human AML cells.[13][14]

Cell Preparation: Prepare a single-cell suspension of primary AML patient cells or a human

AML cell line (e.g., Molm-13, MV4-11) in a suitable medium or PBS. Ensure high cell viability.

[13]

Cell Injection: Inject the AML cells intravenously (i.v.) via the tail vein into the mice. The

number of cells injected will depend on the specific cell type and the desired timeline for

disease development.[13]
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Engraftment Monitoring: Monitor the engraftment of human AML cells in the peripheral blood

of the mice using flow cytometry to detect human-specific markers (e.g., CD45).[13]

Treatment Initiation: Once engraftment is confirmed, randomize the mice into treatment and

control groups. Administer Tandutinib hydrochloride orally via gavage at the desired dose

and schedule. The control group should receive the vehicle.

Monitoring and Endpoint: Monitor the health of the animals daily, including body weight and

signs of toxicity. Tumor burden can be assessed by monitoring the percentage of human

AML cells in the peripheral blood and, at the endpoint, by measuring spleen and liver weight

and analyzing bone marrow infiltration. The primary endpoint is often overall survival.

Conclusion
Tandutinib hydrochloride is a potent inhibitor of FLT3, c-Kit, and PDGFR with demonstrated

antineoplastic activity in preclinical models of hematological malignancies. Clinical trials have

shown some evidence of activity, particularly in AML patients with FLT3-ITD mutations,

although toxicity can be a limiting factor. The detailed protocols and data presented in this

guide provide a valuable resource for researchers and drug development professionals working

to further understand and potentially advance the therapeutic application of Tandutinib and

other targeted kinase inhibitors in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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